Home > Products > Screening Compounds P23892 > 3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one
3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one -

3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one

Catalog Number: EVT-4667583
CAS Number:
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: This compound served as a starting material in a study focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. []

Relevance: While structurally distinct from 3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4(3H)-one, this compound shares a common precursor in the synthesis pathway leading to various pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. [] This highlights the versatility of the synthetic route and the potential for generating structurally diverse compounds with potential biological activity.

Ethyl (3-cyanopyridin-2-ylsulphanyl)acetate

Compound Description: This compound was an intermediate formed during the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. []

Relevance: This compound highlights a key step in the synthetic pathway towards generating the target compound, 3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4(3H)-one, or similar structures. [] Its presence emphasizes the stepwise construction of the fused ring system.

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Compound Description: This compound served as a crucial starting material in the synthesis of several pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting its role in constructing the core structure. []

Relevance: The presence of the thieno[2,3-b]pyridine moiety in this compound directly contributes to the formation of the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is structurally similar to 3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4(3H)-one. []

3-aminothieno[2,3-b]pyridine-2-carbohydrazide

Compound Description: This compound acted as another key intermediate in the synthetic pathway towards pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. []

Relevance: The incorporation of the carbohydrazide group in this intermediate allows for further modifications and cyclizations, leading to the formation of the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core structure, which shares structural features with 3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4(3H)-one. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: This compound, also known as VUF10472/NBI-74330, is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the chemokine receptor CXCR3. [] It exhibits similar binding affinity for human, rhesus macaque, rat, and mouse CXCR3. [] Additionally, it acts as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-4(3H)-one structure with the target compound, 3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4(3H)-one, indicating a close structural relationship. [] The differences in their substituents highlight the potential for structure-activity relationship studies within this class of compounds.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Also known as VUF10085/AMG-487, this compound belongs to the 3H-pyrido[2,3-d]pyrimidin-4-one class and functions as a noncompetitive antagonist at the CXCR3 receptor. [] It displays similar binding affinity for human, rhesus macaque, rat, and mouse CXCR3. [] Moreover, it acts as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. []

Relevance: Similar to VUF10472/NBI-74330, this compound shares the core pyrido[2,3-d]pyrimidin-4(3H)-one structure with 3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4(3H)-one. [] The subtle variations in their substituents provide valuable insights for exploring structure-activity relationships within this group of compounds.

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: This compound, VUF5834, represents a 3H-quinazolin-4-one derivative that acts as a noncompetitive antagonist at the CXCR3 receptor. [] It demonstrates slightly lower affinity for rodent CXCR3 compared to primate CXCR3. [] Notably, it behaves as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. []

Relevance: Although structurally distinct from 3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4(3H)-one, VUF5834 belongs to the same class of CXCR3 antagonists and exhibits a similar mechanism of action, suggesting potential overlapping pharmacological profiles. []

Properties

Product Name

3-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one

IUPAC Name

3-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyrido[3,2-d]pyrimidin-4-one

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

InChI

InChI=1S/C16H15N3O3/c1-22-14-9-11(4-5-13(14)20)6-8-19-10-18-12-3-2-7-17-15(12)16(19)21/h2-5,7,9-10,20H,6,8H2,1H3

InChI Key

PDTLHYFCMBUTFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCN2C=NC3=C(C2=O)N=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.